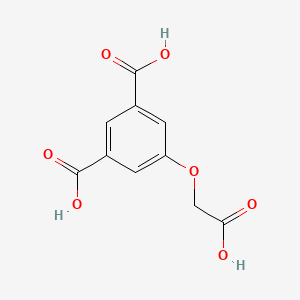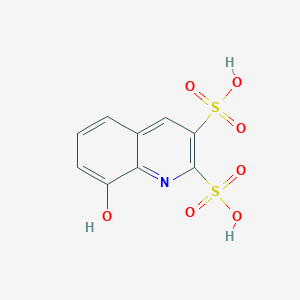
8-Hydroxyquinoline-2,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-2,3-disulfonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two sulfonic acid groups attached to the quinoline ring, enhancing its solubility and reactivity. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2,3-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. This process can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 8-hydroxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinoline-2,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
8-Hydroxyquinoline-2,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-hydroxyquinoline-2,3-disulfonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial for its antimicrobial and anticancer activities, as it can interfere with the metal-dependent pathways essential for the survival and proliferation of pathogens and cancer cells.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with different solubility and reactivity profiles.
Uniqueness: 8-Hydroxyquinoline-2,3-disulfonic acid stands out due to the presence of two sulfonic acid groups, which significantly enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong metal chelation.
Propriétés
Numéro CAS |
917595-71-2 |
|---|---|
Formule moléculaire |
C9H7NO7S2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
8-hydroxyquinoline-2,3-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |
Clé InChI |
WDZJZFHYZJWZQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


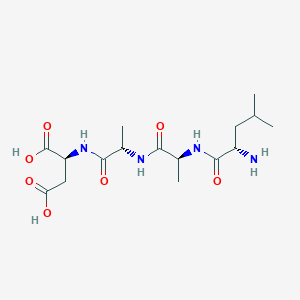



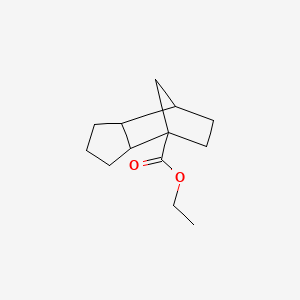
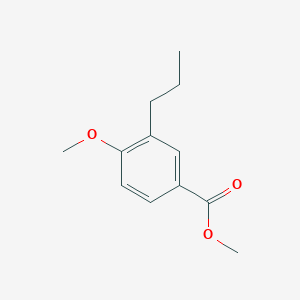
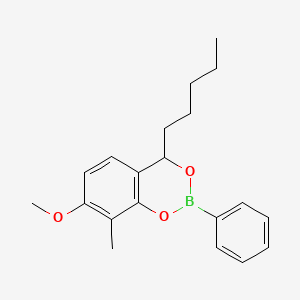
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
